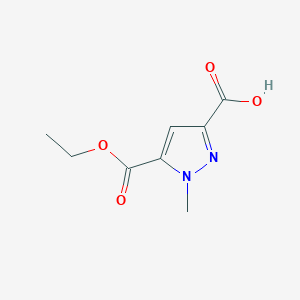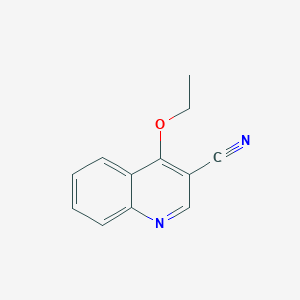
4-(Ethylsulfanyl)benzonitrile
Descripción general
Descripción
“4-(Methylsulfonyl)benzonitrile” is a chemical compound with the molecular formula C8H7NO2S . It’s used in laboratory chemicals and is a key component in the manufacture of chemical compounds .
Synthesis Analysis
A straightforward synthesis of benzonitriles can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner .
Molecular Structure Analysis
The molecular structure of “4-(Methylsulfonyl)benzonitrile” consists of a benzene ring attached to a nitrile group (CN) and a methylsulfonyl group (SO2CH3) . The InChI code for this compound is 1S/C8H7NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,1H3 .
Chemical Reactions Analysis
Benzonitriles, including “4-(Methylsulfonyl)benzonitrile”, play key roles in the synthesis of various compounds such as benzoic acid, benzylamine, benzamide, pesticides, and dyes . They are also prominent intermediates for the production of benzoguanamine, which is a widely used advanced coating .
Aplicaciones Científicas De Investigación
Synthesis of Antimicrobial Drugs
4-(Ethylsulfanyl)benzonitrile is used in the synthesis of novel N-substituted 4-ethylsulfanyl-2-pyridones and triazolopyridines . These compounds have shown promising antimicrobial activities against various bacterial and fungal strains .
Development of Chemotherapeutic Agents
The compound has been used in the development of new forms of chemotherapeutic agents . The promising interest in these synthetic compounds has led to continued research to explore their new molecular mechanisms and use them as promising chemotherapeutics .
Preparation of Antimetabolic Agents
As part of a program directed toward the preparation of potential antimetabolic agents, 4-(Ethylsulfanyl)benzonitrile has been used in numerous researches to develop different innovative synthetic methods .
Synthesis of Azoloazines
The compound has been used in the synthesis of azoloazines using cyanoketene dithioacetals . Derivatives of these ring systems are important as antimetabolic agents in biochemical reactions .
Synthesis of N-substituted 2-pyridones
N-substituted 2-pyridones are important heterocycles that possess antimicrobial and antifungal activities, making them ideal for a wide range of pharmaceutical applications . 4-(Ethylsulfanyl)benzonitrile has been used in the synthesis of these compounds .
Astronomical Research
While not specific to 4-(Ethylsulfanyl)benzonitrile, its parent compound, benzonitrile, has been detected in space, marking the first time a specific aromatic molecule had been identified in the interstellar medium . This suggests potential for further research into the presence and behavior of similar compounds, including 4-(Ethylsulfanyl)benzonitrile, in extraterrestrial environments.
Mecanismo De Acción
While specific information on the mechanism of action of “4-(Ethylsulfanyl)benzonitrile” is not available, a similar compound, “4-(Methylsulfonyl)benzonitrile”, has been studied. It was found that significant Coulombic interactions between adjacent molecules is one driving force for the formation of antiparallel structures .
Safety and Hazards
“4-(Methylsulfonyl)benzonitrile” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as having acute oral toxicity and acute dermal toxicity . In case of skin contact, it’s recommended to wash off immediately with plenty of water for at least 15 minutes .
Propiedades
IUPAC Name |
4-ethylsulfanylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBHJRQNISIVHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethylsulfanyl)benzonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Ethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B3021147.png)












